2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, featuring a triazolopyrimidine core, makes it a subject of study for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5,6-dimethyluracil with hydrazine derivatives under acidic conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This is typically done by reacting the triazolopyrimidine intermediate with a thiol compound, such as 2,3-dimethylphenylthiol, under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical modifications and the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazolopyrimidine core is known to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Studies have shown that derivatives of triazolopyrimidines exhibit antimicrobial, antiviral, and anticancer activities. This compound could serve as a lead compound for the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or modulate receptor activity by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide
- 2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is unique due to the specific positioning of the dimethylphenyl group. This structural feature can influence its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and therapeutic applications.
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9-6-5-7-13(10(9)2)18-14(23)8-25-17-21-20-16-19-15(24)11(3)12(4)22(16)17/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXZBOWDKMKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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